molecular formula C24H27N3O4S B12463674 1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one

1-(4-Acetylpiperazin-1-YL)-3-{4-[(2-isopropylphenyl)sulfanyl]-3-nitrophenyl}prop-2-EN-1-one

Cat. No.: B12463674
M. Wt: 453.6 g/mol
InChI Key: HTGGAYLWTDOFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, an isopropylphenyl group, and a nitrophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE typically involves multiple steps, including the formation of the piperazine ring, the introduction of the isopropylphenyl group, and the addition of the nitrophenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring allows for substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry

In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and unique optical characteristics.

Mechanism of Action

The mechanism of action of (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE
  • **(2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE

Uniqueness

The uniqueness of (2E)-1-(4-ACETYLPIPERAZIN-1-YL)-3-{4-[(2-ISOPROPYLPHENYL)SULFANYL]-3-NITROPHENYL}PROP-2-EN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, selectivity, and stability, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGGAYLWTDOFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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